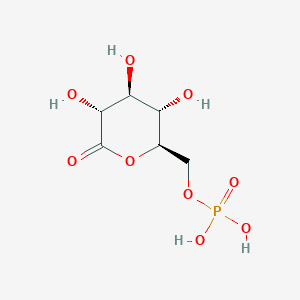

D-Glucono-1,5-lacton-6-phosphat

Übersicht

Beschreibung

D-Glucono-1,5-lactone 6-phosphate: is an intermediate compound in the pentose phosphate pathway, a crucial metabolic pathway that generates NADPH and pentoses. This compound is produced from glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase and is subsequently converted to 6-phosphogluconic acid by 6-phosphogluconolactonase .

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Glucono-1,5-lactone 6-phosphate is used as a model compound to study enzyme kinetics and the mechanisms of enzymatic reactions in the pentose phosphate pathway .

Biology: In biological research, this compound is crucial for understanding cellular redox states and metabolic fluxes. It plays a significant role in the study of oxidative stress and cellular responses to metabolic changes .

Medicine: Research on D-Glucono-1,5-lactone 6-phosphate has implications for understanding metabolic disorders, such as glucose-6-phosphate dehydrogenase deficiency, which can lead to hemolytic anemia .

Industry: In the industrial sector, D-Glucono-1,5-lactone 6-phosphate is used in the production of various biochemicals and as a precursor in the synthesis of other valuable compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Glucono-1,5-lactone 6-phosphate is synthesized enzymatically in biological systems. The primary synthetic route involves the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, resulting in the formation of D-Glucono-1,5-lactone 6-phosphate .

Industrial Production Methods: Industrial production of D-Glucono-1,5-lactone 6-phosphate typically involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overexpress glucose-6-phosphate dehydrogenase, facilitating the efficient conversion of glucose-6-phosphate to D-Glucono-1,5-lactone 6-phosphate .

Analyse Chemischer Reaktionen

Types of Reactions: D-Glucono-1,5-lactone 6-phosphate primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of this compound, catalyzed by 6-phosphogluconolactonase, results in the formation of 6-phosphogluconic acid .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by 6-phosphogluconolactonase in aqueous conditions.

Oxidation: Involves glucose-6-phosphate dehydrogenase and NADP+ as a cofactor.

Major Products:

6-Phosphogluconic acid: Formed through the hydrolysis of D-Glucono-1,5-lactone 6-phosphate.

Wirkmechanismus

D-Glucono-1,5-lactone 6-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. The enzyme glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate to D-Glucono-1,5-lactone 6-phosphate, producing NADPH in the process. NADPH is essential for reductive biosynthesis and maintaining the cellular redox state . The compound is then hydrolyzed by 6-phosphogluconolactonase to form 6-phosphogluconic acid, which continues through the pentose phosphate pathway .

Vergleich Mit ähnlichen Verbindungen

6-Phosphogluconic acid: A direct product of D-Glucono-1,5-lactone 6-phosphate hydrolysis.

Glucose-6-phosphate: The precursor to D-Glucono-1,5-lactone 6-phosphate in the pentose phosphate pathway.

Uniqueness: D-Glucono-1,5-lactone 6-phosphate is unique due to its specific role as an intermediate in the pentose phosphate pathway. Unlike its similar compounds, it is directly involved in the production of NADPH, which is crucial for cellular redox balance and biosynthetic reactions .

Biologische Aktivität

D-Glucono-1,5-lactone 6-phosphate (also known as 6-phospho-D-glucono-1,5-lactone) is a key intermediate in the pentose phosphate pathway (PPP), primarily involved in cellular metabolism and redox balance. This compound is generated from glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first step of the oxidative branch of the PPP. Understanding its biological activity is crucial for elucidating its roles in metabolic processes, oxidative stress response, and potential implications in various diseases.

Metabolic Role and Mechanism

D-Glucono-1,5-lactone 6-phosphate plays a pivotal role in the PPP, which is essential for generating NADPH and ribose-5-phosphate. NADPH is vital for reductive biosynthesis and maintaining cellular redox status. The enzyme G6PD not only catalyzes the conversion of glucose-6-phosphate to D-Glucono-1,5-lactone 6-phosphate but also helps in protecting cells from oxidative damage by producing NADPH, which acts as a reducing agent in various biochemical reactions .

Enzymatic Conversion

The conversion of D-glucose 6-phosphate to D-Glucono-1,5-lactone 6-phosphate can be summarized as follows:

This reaction highlights the dual role of G6PD in both carbohydrate metabolism and oxidative stress management.

Oxidative Stress Response

Research indicates that D-Glucono-1,5-lactone 6-phosphate is involved in cellular responses to oxidative stress. Cells deficient in G6PD show increased susceptibility to oxidative damage due to diminished NADPH levels, leading to higher rates of apoptosis when exposed to oxidative agents like hydrogen peroxide . This underscores the importance of D-Glucono-1,5-lactone 6-phosphate in maintaining cellular integrity under stress conditions.

Case Studies

Several studies have documented the effects of G6PD deficiency on cellular health:

- Study on Peripheral Blood Mononuclear Cells (PBMCs) : G6PD-deficient PBMCs exhibited significantly higher apoptotic rates when challenged with cytotoxic agents compared to normal cells. This study highlights how reduced levels of D-Glucono-1,5-lactone 6-phosphate correlate with increased vulnerability to oxidative stress .

- G6PD Knockout Models : In experiments using G6PD knockout (KO) cell lines, researchers observed that these cells were more sensitive to oxidative stressors and showed impaired metabolic responses. The inability to produce adequate amounts of D-Glucono-1,5-lactone 6-phosphate resulted in disrupted NADPH homeostasis and subsequent metabolic dysregulation .

Research Findings

Recent investigations into the biological activity of D-Glucono-1,5-lactone 6-phosphate have revealed its multifaceted roles:

| Function | Description |

|---|---|

| NADPH Production | Essential for reductive biosynthesis and antioxidant defense mechanisms |

| Regulation of Metabolism | Influences glycolysis and fatty acid synthesis pathways |

| Oxidative Stress Management | Protects against reactive oxygen species (ROS) through NADPH generation |

| Cellular Signaling | Potential role as a signaling molecule influencing metabolic pathways |

Eigenschaften

IUPAC Name |

(3,4,5-trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOJIVNDFQSGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863004 | |

| Record name | (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2641-81-8 | |

| Record name | (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.